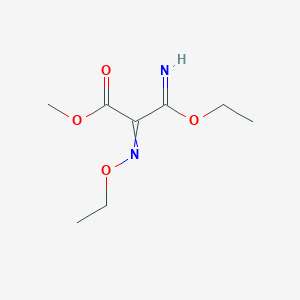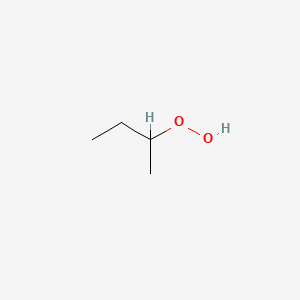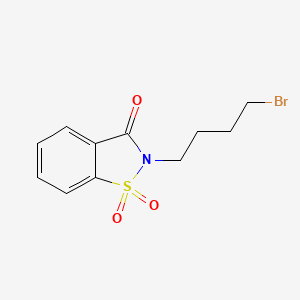
4-methoxycarbonyloxybut-2-enyl methyl carbonate
描述
4-methoxycarbonyloxybut-2-enyl methyl carbonate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its ester functional groups, which are known for their reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 4-methoxycarbonyloxy-but-2-enyl ester methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-methoxycarbonyloxybut-2-enyl methyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of primary alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by acid or base catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Methanol or ethanol, acid or base catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Transesterification: New esters and alcohols.
科学研究应用
4-methoxycarbonyloxybut-2-enyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of polymers and resins, where its ester groups contribute to the material’s properties.
作用机制
The mechanism by which carbonic acid 4-methoxycarbonyloxy-but-2-enyl ester methyl ester exerts its effects is primarily through its ester functional groups. These groups can undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse, releasing the leaving group and forming the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Methyl acetate: A simple ester used as a solvent and in the production of acetic acid.
Ethyl acetate: Another common ester with applications in the pharmaceutical and food industries.
Butyl acetate: Used in the production of paints and coatings.
Uniqueness
4-methoxycarbonyloxybut-2-enyl methyl carbonate is unique due to its specific structure, which allows for a range of chemical reactions and applications. Its multiple ester groups provide versatility in synthesis and potential for use in various fields, from organic chemistry to industrial applications.
属性
分子式 |
C8H12O6 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
4-methoxycarbonyloxybut-2-enyl methyl carbonate |
InChI |
InChI=1S/C8H12O6/c1-11-7(9)13-5-3-4-6-14-8(10)12-2/h3-4H,5-6H2,1-2H3 |
InChI 键 |
YNCYZSBUDLGGQA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)OCC=CCOC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-bromo-3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8551043.png)


![9H-Purin-2-amine, 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-ylidene)ethyl]-](/img/structure/B8551052.png)
![1-[3-(Trifluoromethyl)phenyl]heptane-2,4-dione](/img/structure/B8551059.png)

![N-[4-(3-Bromoanilino)quinazolin-7-yl]but-2-enamide](/img/structure/B8551070.png)







